molecular formula C23H28N3O3+ B1237674 1-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-4-(2-methoxyphenyl)piperazin-1-ium

1-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-4-(2-methoxyphenyl)piperazin-1-ium

Cat. No. B1237674
M. Wt: 394.5 g/mol
InChI Key: SJDOMIRMMUGQQK-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

NAN 190(1+) is an organic cation obtained by selective protonation at position 1 of the piperidine ring in NAN 190. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a NAN 190.

Scientific Research Applications

Crystal Structure and Computational Analysis

Compounds related to 1-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-4-(2-methoxyphenyl)piperazin-1-ium have been synthesized and analyzed for their crystal structures. This includes research on novel piperazine derivatives, focusing on their crystal structure studies, Hirshfeld surface analysis, and density functional theory (DFT) calculations to understand their molecular properties (Kumara et al., 2017).

Antimicrobial Activity

Research has been conducted on N-arylpiperazines, including those with structural similarities to 1-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-4-(2-methoxyphenyl)piperazin-1-ium, to investigate their in vitro antimycobacterial activities. These compounds have shown promising results against various strains of Mycobacterium, indicating potential applications in antimicrobial therapies (Goněc et al., 2017).

Antioxidant Properties

The antioxidant properties of compounds structurally related to 1-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-4-(2-methoxyphenyl)piperazin-1-ium have been explored. Studies have shown that certain piperazine derivatives exhibit significant antioxidant activities, which may be beneficial for developing new antioxidant therapies (Malík et al., 2017).

Synthesis and Radiolabeling for Imaging

Research on the synthesis and radiolabeling of arylpiperazinylthioalkyl derivatives, related to the chemical structure , has been conducted for potential use in positron emission tomography (PET) imaging. This application is vital for non-invasive imaging techniques in medical diagnostics (Gao et al., 2012).

properties

Product Name

1-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-4-(2-methoxyphenyl)piperazin-1-ium

Molecular Formula

C23H28N3O3+

Molecular Weight

394.5 g/mol

IUPAC Name

2-[4-[4-(2-methoxyphenyl)piperazin-1-ium-1-yl]butyl]isoindole-1,3-dione

InChI

InChI=1S/C23H27N3O3/c1-29-21-11-5-4-10-20(21)25-16-14-24(15-17-25)12-6-7-13-26-22(27)18-8-2-3-9-19(18)23(26)28/h2-5,8-11H,6-7,12-17H2,1H3/p+1

InChI Key

SJDOMIRMMUGQQK-UHFFFAOYSA-O

Canonical SMILES

COC1=CC=CC=C1N2CC[NH+](CC2)CCCCN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-4-(2-methoxyphenyl)piperazin-1-ium
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1-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-4-(2-methoxyphenyl)piperazin-1-ium
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1-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-4-(2-methoxyphenyl)piperazin-1-ium
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1-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-4-(2-methoxyphenyl)piperazin-1-ium
Reactant of Route 5
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1-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-4-(2-methoxyphenyl)piperazin-1-ium
Reactant of Route 6
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1-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-4-(2-methoxyphenyl)piperazin-1-ium

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